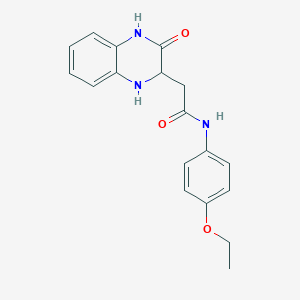

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

This compound (CAS: 40375-94-8, ChemSpider ID: 2140837) features a tetrahydroquinoxalin-3-one core linked to a 4-ethoxyphenyl group via an acetamide bridge. Its molecular formula is C₁₈H₁₉N₃O₃ (average mass: 325.368 g/mol), with a planar quinoxaline ring system and an ethoxy group contributing to lipophilicity . The absence of stereocenters simplifies its synthetic pathway but limits stereochemical diversity in biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-2-24-13-9-7-12(8-10-13)19-17(22)11-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-10,16,20H,2,11H2,1H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIHHMORQOEWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386557 | |

| Record name | N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40375-94-8 | |

| Record name | N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” typically involves the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone, such as 1,2-diketone.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the quinoxaline derivative.

Acetamide Formation: The final step involves the acylation of the quinoxaline derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline ring or the ethoxyphenyl group.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety or the quinoxaline ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline ring or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halides, sulfonates, or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoxaline compounds exhibit antimicrobial properties. N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been studied for its efficacy against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Tetrahydroquinoxaline derivatives are being investigated for their neuroprotective effects. The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Potential

Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. It appears to induce apoptosis through the activation of caspases and inhibition of cell proliferation pathways. This positions the compound as a potential lead for anticancer drug development.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various tetrahydroquinoxaline derivatives including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Anti-inflammatory Activity

In a preclinical model of arthritis published in Pharmacology Research, the compound demonstrated a reduction in paw swelling and inflammatory markers when administered over a two-week period. Histological analysis confirmed decreased infiltration of inflammatory cells.

Mechanism of Action

The mechanism of action of “N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) N-(4-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CID 2843603)

- Molecular Formula : C₁₇H₁₇N₃O₃ (mass: 311.34 g/mol).

- Key Difference : Replacement of the ethoxy (-OC₂H₅) group with a methoxy (-OCH₃) group reduces steric bulk and slightly decreases lipophilicity (logP difference: ~0.5).

- Impact : Methoxy derivatives often exhibit enhanced metabolic stability compared to ethoxy analogs due to reduced oxidative dealkylation susceptibility .

(b) N-(4-Trifluoromethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS: 1008201-46-4)

- Molecular Formula : C₁₇H₁₃F₃N₃O₂ (mass: 364.30 g/mol).

- Key Difference : Introduction of a -CF₃ group increases electron-withdrawing properties and hydrophobicity.

Modifications to the Quinoxaline Core

(a) N-(4-Ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide (ChemDiv ID: Y070-0956)

- Molecular Formula : C₂₃H₂₁N₃O₅ (mass: 419.43 g/mol).

- Key Difference: Addition of a furan-2-carbonyl group at the quinoxaline nitrogen introduces a heteroaromatic moiety.

- Impact : The furan ring may engage in π-π stacking or hydrogen bonding, altering selectivity in protein-ligand interactions. This derivative is actively screened for anticancer and antimicrobial activity .

(b) N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives

- Example: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (Yield: 90.2%, mp: 230–232°C).

- Key Difference : A thioacetamide linker and pyrimidine substituent introduce sulfur-based hydrogen bonding and increased rigidity.

- Impact : Such modifications enhance thermal stability and are associated with antiviral activity .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | C₁₈H₁₉N₃O₃ | 325.37 | 2.8 | 0.12 (DMSO) |

| N-(4-Methoxyphenyl) Analog | C₁₇H₁₇N₃O₃ | 311.34 | 2.3 | 0.25 (DMSO) |

| N-(4-Trifluoromethylphenyl) Analog | C₁₇H₁₃F₃N₃O₂ | 364.30 | 3.5 | 0.08 (DMSO) |

| Furan-2-carbonyl Derivative | C₂₃H₂₁N₃O₅ | 419.43 | 3.1 | 0.05 (DMSO) |

*logP values estimated using ChemAxon software.

Biological Activity

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

- Formation of the Quinoxaline Core : This is achieved through the condensation of o-phenylenediamine derivatives with diketones.

- Introduction of Functional Groups : Alkylation reactions introduce ethoxy and oxo groups to the quinoxaline core.

- Final Acylation : The acetamide moiety is attached via acylation methods using acetic anhydride or acetyl chloride in the presence of a base.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Viability Assays : Studies have shown that this compound can reduce cell viability in various cancer cell lines. The compound demonstrated an IC50 value comparable to standard chemotherapeutics like Paclitaxel at certain concentrations (31.5 µg/ml to 500 µg/ml) .

| Concentration (µg/ml) | % Cell Viability |

|---|---|

| 31.5 | 92.20 |

| 62.5 | 75.60 |

| 125 | 72.25 |

| 250 | 60.12 |

| 500 | 48.00 |

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in cancer progression.

- Receptor Modulation : It can interact with cellular receptors to influence signaling pathways that lead to apoptosis in cancer cells.

In vitro studies have shown that treatment with this compound can lead to cell cycle arrest in the G2/M phase, suggesting its potential as a chemotherapeutic agent .

3. Additional Biological Activities

Apart from anticancer properties, compounds related to this compound have also been evaluated for other biological activities:

Antimicrobial Activity

Studies indicate that derivatives of tetrahydroquinoxaline exhibit antimicrobial properties against various bacterial strains. The structure-function relationship suggests that modifications at the phenyl and acetamide positions can enhance activity against specific pathogens .

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines and mediators in cellular models . This adds to the therapeutic profile of the compound.

4. Case Studies and Research Findings

Recent studies have explored various derivatives and their biological activities:

- Menasinakai et al. (2022) reported on synthesized compounds showing good anticancer activity with lower side effects compared to traditional agents .

- BenchChem Analysis highlighted the unique binding interactions of similar compounds with cellular targets that could lead to improved therapeutic outcomes .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?

Synthesis typically involves coupling the tetrahydroquinoxalinone core with an acetamide-bearing aryl group. For example, acetylation reactions under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) are used to introduce the ethoxyphenyl moiety, as demonstrated in analogous morpholinone derivatives . Key steps include:

- Nucleophilic substitution : Reacting a pre-functionalized tetrahydroquinoxalinone intermediate with chloroacetamide derivatives.

- Purification : Silica gel chromatography (e.g., 0–8% MeOH/CH₂Cl₂ gradient) followed by recrystallization from ethyl acetate .

- Yield optimization : Multi-step stoichiometric adjustments (e.g., iterative addition of acetyl chloride and base) improve yields to ~58% .

Q. How is spectroscopic characterization (NMR, IR) performed for this compound?

- ¹H/¹³C NMR : Peaks are assigned based on substituent-induced shifts. For example:

- The ethoxyphenyl group shows aromatic doublets (δ 7.39–7.16 ppm) and an ethoxy triplet (δ 1.21 ppm) .

- The tetrahydroquinoxalinone core exhibits NH/CO-associated signals (δ 4.90 ppm for NH) and carbonyl carbons (δ 168–170 ppm) .

- IR : Strong absorptions at ~1680–1700 cm⁻¹ confirm carbonyl groups (amide and ketone) .

Q. What hydrogen-bonding interactions stabilize the crystal structure of this compound?

In related tetrahydroquinoxalinone derivatives, N—H···O and C—H···O hydrogen bonds form layered packing motifs. For example, NH groups donate to carbonyl oxygens of adjacent molecules, creating a 2D network .

Advanced Research Questions

Q. How can SHELX software be applied to refine crystallographic data for this compound?

- Structure solution : Use SHELXD for phase determination via dual-space methods, particularly for small-molecule crystals .

- Refinement in SHELXL : Apply restraints for disordered ethoxyphenyl groups and anisotropic displacement parameters for non-H atoms. Hydrogen bonds are modeled using DFIX instructions .

- Validation : Check R-factor convergence (e.g., R₁ < 0.05) and verify geometric accuracy with CCDC validation tools .

Q. How can conflicting NMR data arising from impurities or tautomerism be resolved?

- Contradiction analysis : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).

- Purification : Re-run chromatography with alternate solvents (e.g., EtOAc/hexane) to remove byproducts.

- Dynamic NMR : Variable-temperature studies (e.g., 25–80°C in DMSO-d₆) can identify tautomeric equilibria .

Q. What methodological steps optimize multi-step synthesis yields?

- Stoichiometric tuning : Use excess acylating agents (e.g., 1.5 eq acetyl chloride) and iterative base additions to drive reactions to completion .

- Catalysis : Explore Pd-mediated coupling for aryl-acetamide bond formation, reducing side-product formation.

- In-line monitoring : Employ LC-MS to track intermediate stability and adjust reaction conditions in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.